molecular formula C18H15ClF3N3O4S B11832826 Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-

Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-

Cat. No.: B11832826
M. Wt: 461.8 g/mol
InChI Key: AQDTYCIMDXOGGD-UHFFFAOYSA-N
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Description

Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]- is a complex organic compound with the molecular formula C18H15ClF3N3O4S. This compound is known for its unique structure, which includes a quinazoline ring, a furan ring, and a trifluoromethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the quinazoline derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.

    Final Coupling: The final product is obtained by coupling the intermediate with acetamide and methylsulfonyl ethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the quinazoline ring, leading to various reduced derivatives.

    Substitution: Substitution reactions are common, especially at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles like amines and thiols.

Major Products Formed

Scientific Research Applications

Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The quinazoline ring is particularly important for its biological activity, as it can interact with various proteins and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-
  • Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-

Uniqueness

What sets Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H15ClF3N3O4S

Molecular Weight

461.8 g/mol

IUPAC Name

N-[[5-(4-chloroquinazolin-6-yl)furan-2-yl]methyl]-2,2,2-trifluoro-N-(2-methylsulfonylethyl)acetamide

InChI

InChI=1S/C18H15ClF3N3O4S/c1-30(27,28)7-6-25(17(26)18(20,21)22)9-12-3-5-15(29-12)11-2-4-14-13(8-11)16(19)24-10-23-14/h2-5,8,10H,6-7,9H2,1H3

InChI Key

AQDTYCIMDXOGGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3Cl)C(=O)C(F)(F)F

Origin of Product

United States

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